3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid
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Overview
Description
3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid is a chemical compound with the molecular formula C14H21N3O3 and a molecular weight of 279.33 g/mol . This compound is characterized by the presence of an amino group, a morpholine ring, and a benzoic acid moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid typically involves the reaction of 3-nitro-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid with reducing agents to convert the nitro group to an amino group . Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The morpholine ring and amino group play crucial roles in binding to the active sites of enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate
- 3-[(3-Amino-4-methylamino)benzoyl]pyridine-2-ylamino propanoate
Uniqueness
3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring enhances its solubility and bioavailability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-amino-4-(3-morpholin-4-ylpropylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c15-12-10-11(14(18)19)2-3-13(12)16-4-1-5-17-6-8-20-9-7-17/h2-3,10,16H,1,4-9,15H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHZWWOENWNDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(C=C(C=C2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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